molecular formula C13H13NO4 B8678666 4-((2-Oxo-1,2-dihydroquinolin-6-yl)oxy)butanoic acid CAS No. 58899-33-5

4-((2-Oxo-1,2-dihydroquinolin-6-yl)oxy)butanoic acid

Cat. No. B8678666
CAS RN: 58899-33-5
M. Wt: 247.25 g/mol
InChI Key: FHJRNXFGMHYZDW-UHFFFAOYSA-N
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Patent
US04298739

Procedure details

2.5 Grams of 6-(3-carboxy)propoxycarbostyril and 1.8 ml of pyridine are added to 50 ml of tetrahydrofuran, and then 1.0 ml of methyl bromoformate is added dropwise to said solution under external ice cooling and agitation while maintaining the internal temperature at 5°-15° C. after addition, the mixture is further agitated at room temperature for 1 hour and then added with 1.2 g of N-methylcyclohexylamine, followed by additional 3-hour agitation. The reaction solution is poured into 200 ml of saturated NaCl solution and the precipitated crystals are filtered out and washed with water. The obtained crude crystals are recrystallized from chloroform-ethanol to obtain 2.3 g of 6-[3-(N-methyl-N-cyclohexylaminocarbonyl)propoxy]carbostyril in the form of colorless needle-like crystals with m.p. of 184.5°-186° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.8 mL
Type
solvent
Reaction Step One
Name
methyl bromoformate
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
1.2 g
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([CH2:4][CH2:5][CH2:6][O:7][C:8]1[CH:9]=[C:10]2[C:15](=[CH:16][CH:17]=1)[NH:14][C:13](=[O:18])[CH:12]=[CH:11]2)([OH:3])=O.BrC(OC)=O.[CH3:24][NH:25][CH:26]1[CH2:31][CH2:30][CH2:29][CH2:28][CH2:27]1.[Na+].[Cl-]>O1CCCC1.N1C=CC=CC=1>[CH3:24][N:25]([CH:26]1[CH2:31][CH2:30][CH2:29][CH2:28][CH2:27]1)[C:1]([CH2:4][CH2:5][CH2:6][O:7][C:8]1[CH:9]=[C:10]2[C:15](=[CH:16][CH:17]=1)[NH:14][C:13](=[O:18])[CH:12]=[CH:11]2)=[O:3] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)CCCOC=1C=C2C=CC(NC2=CC1)=O
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
1.8 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
methyl bromoformate
Quantity
1 mL
Type
reactant
Smiles
BrC(=O)OC
Step Three
Name
Quantity
1.2 g
Type
reactant
Smiles
CNC1CCCCC1
Step Four
Name
Quantity
200 mL
Type
reactant
Smiles
[Na+].[Cl-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is further agitated at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
agitation while maintaining the internal temperature at 5°-15° C.
ADDITION
Type
ADDITION
Details
after addition
WAIT
Type
WAIT
Details
followed by additional 3-hour
FILTRATION
Type
FILTRATION
Details
the precipitated crystals are filtered out
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
The obtained crude crystals
CUSTOM
Type
CUSTOM
Details
are recrystallized from chloroform-ethanol

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CN(C(=O)CCCOC=1C=C2C=CC(NC2=CC1)=O)C1CCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 2.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.